molecular formula C11H12O5 B11464099 Methyl (2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate

Methyl (2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate

Cat. No.: B11464099
M. Wt: 224.21 g/mol
InChI Key: XFADWJWALLZEFL-UHFFFAOYSA-N
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Description

Methyl (2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21. This compound is characterized by the presence of a benzodioxin ring, which is a bicyclic structure containing two oxygen atoms. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxin ring structure allows for specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-5-ol: A precursor in the synthesis of Methyl (2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate.

    Methyl 2,3-dihydro-1,4-benzodioxin-6-yloxyacetate: A structural isomer with different substitution patterns.

Uniqueness: this compound is unique due to its specific ester linkage and substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetate

InChI

InChI=1S/C11H12O5/c1-13-10(12)7-16-9-4-2-3-8-11(9)15-6-5-14-8/h2-4H,5-7H2,1H3

InChI Key

XFADWJWALLZEFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=CC2=C1OCCO2

Origin of Product

United States

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